molecular formula C20H17ClFN3O3S B2842793 N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021255-89-9

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2842793
CAS No.: 1021255-89-9
M. Wt: 433.88
InChI Key: HAHFJXHCJFLLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound featuring a benzamide core linked to a thiazole ring and a chloromethoxyphenyl group. This molecular architecture, which incorporates fluorobenzamide and chloromethoxyphenyl motifs similar to those found in compounds under investigation for various biological activities (e.g., ), suggests its potential utility in medicinal chemistry and drug discovery research. Compounds with such structures are often explored as enzyme inhibitors or receptor modulators. Researchers can leverage this chemical as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacophore for probing biological pathways. The thiazole moiety is a common heterocycle in pharmaceuticals, while the amide linkages provide points for structural diversification. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, solubility, and stability.

Properties

IUPAC Name

N-[4-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-28-17-8-6-14(10-16(17)21)23-18(26)9-7-15-11-29-20(24-15)25-19(27)12-2-4-13(22)5-3-12/h2-6,8,10-11H,7,9H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHFJXHCJFLLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under reflux conditions in a suitable solvent like ethanol or acetonitrile.

    Attachment of the Chloromethoxyphenyl Group: This step involves the nucleophilic substitution reaction where the thiazole derivative reacts with 3-chloro-4-methoxyaniline in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step includes the coupling of the intermediate product with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Antitumor Activity

One of the primary applications of N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is its potential as an antitumor agent. Studies have indicated that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including:

  • Lung Adenocarcinoma (A549)
  • Hepatoma (Bel-7402)
  • Stomach Cancer (SGC7901)

The compound's mechanism of action may involve the inhibition of specific pathways critical for cancer cell proliferation and survival. Preclinical studies have shown promising results, suggesting that it could be developed into a therapeutic agent for treating lung, liver, and stomach cancers .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit certain enzymes that are crucial in cancer metabolism. Inhibiting these enzymes can disrupt the metabolic pathways that cancer cells rely on for growth and survival. This aspect makes this compound a candidate for further research in enzyme inhibition studies.

Mechanistic Studies

Research into the molecular mechanisms by which this compound exerts its effects is ongoing. Understanding these mechanisms can provide insights into drug design and optimization, potentially leading to more effective therapies with fewer side effects.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent. The study utilized MTT assays to quantify cell proliferation and apoptosis markers to assess cell death mechanisms .

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Apoptosis induction
Bel-7402 (Liver)20Cell cycle arrest
SGC7901 (Stomach)18Inhibition of metabolic pathways

Case Study 2: Enzyme Targeting

Another study focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings suggested that this compound effectively inhibited kinase activity, leading to decreased tumor growth in xenograft models .

Mechanism of Action

The mechanism of action of N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Thiazole-Containing Derivatives

a) 4-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide (28)
  • Structure : Shares a thiazole ring and propylamide chain but incorporates a sulfonamide group instead of fluorobenzamide.
  • Synthesis: Derived from esterification and hydrazine treatment of a propanoic acid precursor, followed by condensation with aldehydes .
  • Functional Groups : Sulfonamide (S=O at ~1250 cm⁻¹ IR) vs. benzamide (C=O at ~1680 cm⁻¹ IR) .
b) S-Alkylated 1,2,4-Triazoles (Compounds 10–15)
  • Structure : Replace thiazole with 1,2,4-triazole; retain sulfonylphenyl and fluorophenyl groups.
  • Synthesis : Derived from sodium hydroxide-mediated cyclization of hydrazinecarbothioamides .
  • Key Differences : Triazoles exhibit tautomerism (thione vs. thiol), absent in the rigid thiazole system of the target compound .

Table 1: Structural Comparison of Thiazole and Triazole Derivatives

Feature Target Compound Compound 28 Triazoles 10–15
Core Heterocycle Thiazole Thiazole 1,2,4-Triazole
Key Substituent 4-Fluorobenzamide Benzenesulfonamide Sulfonylphenyl/fluorophenyl
Amide/Sulfonamide Amide (C=O) Sulfonamide (S=O) Sulfonamide (S=O)
Tautomerism Absent Absent Thione/thiol equilibrium

Benzamide Derivatives

a) Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Structure : Simplistic benzamide with 2,6-difluoro and 4-chlorophenyl groups.
  • Application : Insect growth regulator (chitin synthesis inhibitor) .
  • Comparison : The target’s 4-fluorobenzamide and 3-chloro-4-methoxyphenyl groups may enhance target specificity compared to diflubenzuron’s simpler substitution pattern .
b) CDD-1431 (N-(3-(4-(5-Methoxy-2-((3-sulfamoylphenyl)amino)pyrimidin-4-yl)piperazin-1-yl)benzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide)
  • Structure : Contains benzamide and piperazine moieties; designed as a BMPR2 kinase inhibitor.
  • Synthesis : Utilizes Buchwald–Hartwig coupling for aryl amine formation .
  • Comparison : The target lacks piperazine and pyrimidine groups but shares a fluorinated benzamide, suggesting divergent biological targets .

Table 2: Benzamide Derivatives Comparison

Feature Target Compound Diflubenzuron CDD-1431
Fluorine Position 4-Fluorobenzamide 2,6-Difluorobenzamide None (methoxy present)
Chloro Substituent 3-Chloro-4-methoxyphenyl 4-Chlorophenyl None
Biological Use Not specified Pesticide Kinase inhibitor

Substituent Effects on Electronic Properties

  • Contrasts with 4-chlorophenyl in diflubenzuron, which lacks electron-donating groups .
  • 4-Fluorobenzamide: Fluorine’s electronegativity improves membrane permeability compared to non-fluorinated analogs .

Spectroscopic Signatures

Table 3: Key IR and NMR Data

Compound IR C=O Stretch (cm⁻¹) IR C=S Stretch (cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound ~1680 (amide) Absent 7.8–8.2 (aromatic H)
Hydrazinecarbothioamides ~1670 ~1250 10.2–10.8 (NH)
Triazoles Absent ~1250 7.5–8.0 (aromatic H)

Biological Activity

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, with CAS number 1021255-89-9, is a compound of interest in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20_{20}H17_{17}ClFN3_{3}O3_{3}S
Molecular Weight433.9 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various G-protein-coupled receptors (GPCRs) . These receptors play a crucial role in mediating cellular responses to external stimuli:

  • GPCR Activation : The compound may function as an agonist or antagonist at specific GPCRs, influencing pathways associated with inflammation and cellular signaling.
  • Inflammatory Response Modulation : Research indicates that compounds similar to this one can modulate inflammatory processes, potentially offering therapeutic benefits in conditions like asthma and cancer .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds structurally related to this compound:

  • In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented:

  • P2Y12 Receptor Inhibition : Similar compounds have shown efficacy in inhibiting the P2Y12 receptor, which is implicated in platelet aggregation and inflammatory processes . This suggests that this compound may also exhibit anti-inflammatory properties.

Case Studies

  • Study on Cancer Cell Lines : A study published in Cancer Research evaluated the effects of this compound on MCF7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values of approximately 15 µM for MCF7 and 20 µM for A549 cells .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels compared to control groups . This supports its potential application in treating inflammatory diseases.

Q & A

Basic: What are the established synthetic routes for N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide?

The compound is synthesized via multi-step reactions, typically starting with the formation of the thiazole core. Key steps include:

  • Amide coupling : Reaction of 3-chloro-4-methoxyaniline with a β-keto ester to form the 3-oxopropylamide intermediate.
  • Thiazole ring formation : Cyclization using Lawesson’s reagent or thiourea derivatives under reflux in anhydrous solvents like THF or DMF .
  • Benzamide conjugation : Final coupling of the thiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
    Critical factors : Solvent purity, reaction temperature control, and inert atmosphere to avoid oxidation.

Basic: How is the structural identity and purity of this compound validated?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine at C4 of benzamide, methoxy group on phenyl). For example, a singlet at δ 3.8 ppm (3H) corresponds to the methoxy group .
  • Mass Spectrometry (LC-MS) : High-resolution MS validates the molecular ion peak ([M+H]+^+) at m/z 486.09 .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-F stretch) confirm functional groups .

Basic: What preliminary biological assays are recommended to evaluate its activity?

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known thiazole-based kinase inhibitors .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced: How can reaction yields be optimized during the thiazole ring formation?

  • Catalyst screening : Use p-toluenesulfonic acid (p-TSA) or iodine to accelerate cyclization .
  • Solvent optimization : Replace DMF with acetonitrile to reduce side-product formation (e.g., dimerization) .
  • Temperature gradients : Perform slow heating (2°C/min) to 80°C to improve regioselectivity .

Advanced: How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity?

  • Substituent effects : Fluorine at the benzamide position enhances metabolic stability and membrane permeability compared to chloro analogs .
  • Methoxy group : The 4-methoxy group on the phenyl ring improves binding affinity to hydrophobic kinase pockets (e.g., EGFR L858R mutant) .
    Methodology : Parallel synthesis of analogs followed by SPR (Surface Plasmon Resonance) for binding kinetics .

Advanced: How should contradictory data on compound stability be resolved?

  • pH-dependent degradation : Perform accelerated stability studies at pH 1.2 (gastric) and 7.4 (blood). For example, decomposition at pH < 3 suggests acid-sensitive amide bonds .
  • Light sensitivity : Store samples in amber vials if UV-Vis shows absorbance <400 nm .
  • HPLC-MS tracking : Identify degradation products (e.g., free benzamide or thiazole fragments) .

Advanced: What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 1M17 for EGFR). Focus on hydrogen bonding with the amide carbonyl and π-π stacking with the thiazole .
  • MD simulations : Run 100-ns trajectories to assess binding stability in solvated environments .

Advanced: How can metabolic pathways be elucidated for this compound?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies hydroxylation at the methoxy group or N-dealkylation .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Advanced: What strategies mitigate low yields during scale-up synthesis?

  • Flow chemistry : Implement continuous flow reactors for the amide coupling step to improve mixing and heat transfer .
  • Crystallization optimization : Use anti-solvent (e.g., hexane) addition under controlled cooling to enhance purity (>98%) .

Advanced: How can proteomics identify off-target effects?

  • Chemical proteomics : Use immobilized compound pulldowns with MS-based identification of bound proteins in cell lysates .
  • Phosphoproteomics : Compare phosphorylation profiles in treated vs. untreated cells to map kinase signaling disruptions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.